
2-tert-Butyl-6-methyl-1,3-dioxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-methyl-1,3-dioxan-4-one is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly used as a solvent and a reagent in organic synthesis reactions.
Aplicaciones Científicas De Investigación
Application in Bromination Reactions : The compound is used in bromination reactions. For example, free-radical bromination of 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one results in a bromomethyl product, demonstrating its reactivity and potential in synthesis processes (Lange, Organ, & Roche, 1992).
Chiral Acetylacetic Acid Derivative Synthesis : It serves as a chiral acetylacetic acid derivative for synthesizing enantiopure compounds. An improved synthesis method for this compound has been reported, highlighting its importance in chiral chemistry (Seebach, Gysel, Job, & Beck, 1992).
Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : It is used as an intermediate in preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric Acid, indicating its utility in complex organic syntheses (Amberg & Seebach, 1990).
In Polyol Chain Synthesis : It has applications in the synthesis of polyol chains, particularly in the formation of anti-diols, which are crucial for the synthesis of complex organic molecules like roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).
Use in Steric Structure Analysis : This compound has been employed in studies to understand the steric structure of cyclic acetals, contributing to our understanding of molecular configurations and interactions (Arbuzov, Skurko, Zlot-skii, Rakhmankulov, Kataev, & Vereshchagin, 1979).
Conformational Preference Studies : The compound has been the focus of theoretical studies exploring its conformational preferences, contributing to our understanding of molecular dynamics and stability (Nasrolahi, Ghiasi, & Shafiei, 2019).
Antioxidant Activity Research : Its derivatives have been studied for their antioxidant activities, particularly in understanding the role of intramolecular hydrogen bonding in these activities (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Synthesis of Amino Acid Derivatives : It has been used in the synthesis of amino acid derivatives, specifically threonine and allo-threonine analogs, highlighting its utility in the field of bioorganic chemistry (Sting & Seebach, 1996).
Propiedades
IUPAC Name |
2-tert-butyl-6-methyl-1,3-dioxan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWUTHYTQUXJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(O1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

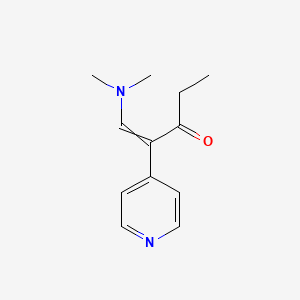

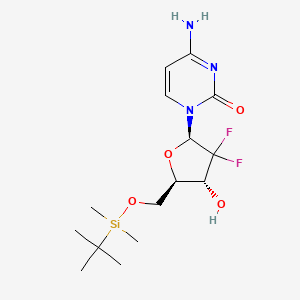
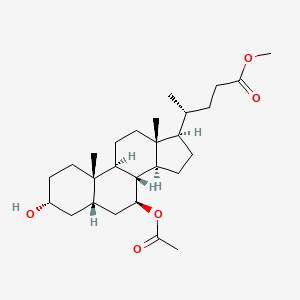


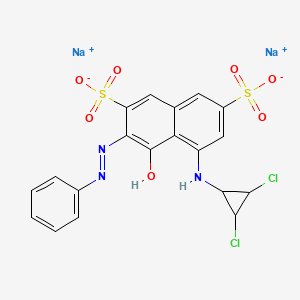
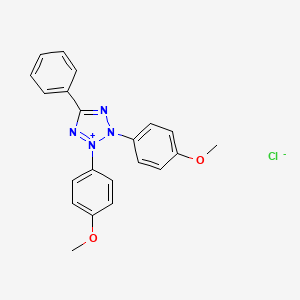
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
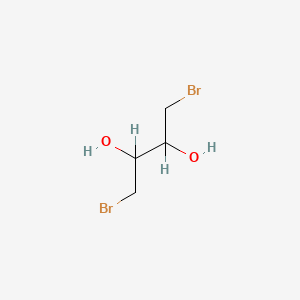
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)
